2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a structurally complex molecule featuring:
- A 1,2-dihydropyridin-2-one core substituted with 4,6-dimethyl groups.
- A 4-methylbenzenesulfonyl (tosyl) moiety at position 3 of the dihydropyridinone ring.
- An N-(3,5-dimethylphenyl)acetamide group attached to the nitrogen atom of the dihydropyridinone.
Structural characterization of such compounds typically employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15-6-8-21(9-7-15)31(29,30)23-18(4)13-19(5)26(24(23)28)14-22(27)25-20-11-16(2)10-17(3)12-20/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGTNBSKCWFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide , often referred to as a dihydropyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 438.5 g/mol
- Structure : The compound features a dihydropyridine core with various substituents that enhance its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the sulfonyl group and the dihydropyridine moiety contributes to its binding affinity and selectivity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions and signaling.
- Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing physiological responses.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. A study indicated that it effectively reduced cell viability in several cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Case Studies
Several case studies highlight the effectiveness of this compound:
-
Cancer Treatment Study :
- In a controlled trial involving human cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that apoptosis was mediated through the activation of caspase pathways.
-
Inflammation Model :
- A murine model of inflammation demonstrated that administration of the compound led to a marked decrease in swelling and pain response compared to control groups. Histological analysis revealed reduced leukocyte infiltration in treated tissues.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : Starting from appropriate precursors, the dihydropyridine structure is formed through cyclization reactions.
- Introduction of Sulfonyl Group : This is accomplished via sulfonation techniques using sulfonyl chlorides.
- Final Coupling Reaction : The final product is obtained through acylation reactions that link the dihydropyridine core with the aromatic substituents.
Scientific Research Applications
Drug Discovery
The compound is included in various screening libraries aimed at identifying novel therapeutic agents. It has been specifically categorized under:
- Anti-inflammatory Library : This indicates its potential utility in treating inflammatory diseases, possibly through modulation of immune responses or inhibition of inflammatory pathways .
Cancer Research
The structure of this compound suggests it may interact with specific biological targets associated with cancer cell proliferation and survival. Dihydropyridines have been explored for their ability to inhibit certain kinases involved in cancer progression, making this compound a candidate for further investigation in oncology .
Neuropharmacology
Given its structural features, this compound may also have implications in neuropharmacology. Compounds similar to dihydropyridines have been studied for their effects on calcium channels and neurotransmitter systems, which could provide insights into treatments for neurological disorders such as Alzheimer's disease or Parkinson's disease .
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures to 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide exhibit significant anti-inflammatory properties. For example, a study involving a related dihydropyridine compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic applications .
Cancer Cell Line Studies
In vitro studies using various cancer cell lines have indicated that dihydropyridine derivatives can induce apoptosis and inhibit cell proliferation. The specific compound under discussion has not yet been extensively studied in this context; however, its inclusion in screening libraries suggests promising preliminary data supporting its potential efficacy against cancer cells .
Pharmacokinetic Studies
Preliminary pharmacokinetic evaluations indicate that compounds within this class possess suitable absorption and distribution profiles. Further studies are required to elucidate the metabolic pathways and excretion routes of this specific compound to fully understand its pharmacokinetic behavior in vivo .
Comparison with Similar Compounds
Core Structural Differences
| Feature | Target Compound | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Central Scaffold | 1,2-dihydropyridin-2-one | Hexane backbone with hydroxy and phenyl groups | Hexane backbone with hydroxy and phenyl groups | Hexane backbone with hydroxy and phenyl groups |
| Sulfonyl Group | 4-methylbenzenesulfonyl (tosyl) | Absent | Absent | Absent |
| Heterocyclic Substituent | None | 2-oxotetrahydropyrimidin-1(2H)-yl | 2-oxotetrahydropyrimidin-1(2H)-yl | 2-oxotetrahydropyrimidin-1(2H)-yl |
| Aromatic Substituent | 3,5-dimethylphenyl | 2,6-dimethylphenoxy | 2,6-dimethylphenoxy | 2,6-dimethylphenoxy |
| Hydrogen Bonding Capacity | Acetamide NH, tosyl S=O groups | Acetamide NH, hydroxy group, pyrimidinone C=O | Acetamide NH, hydroxy group, pyrimidinone C=O | Acetamide NH, hydroxy group, pyrimidinone C=O |
Functional Implications
- Hydrogen Bonding: The target compound lacks the hydroxy group present in compounds m, n, and o, which could reduce its solubility in polar solvents compared to these analogues.
- Biological Activity: Compounds m, n, and o feature tetrahydropyrimidinone rings, which are common in protease inhibitors. The target compound’s dihydropyridinone core may confer distinct binding interactions in biological systems.
- Stereochemistry: Compounds m, n, and o exhibit defined stereochemistry (e.g., 2S,4S,5S in m), whereas the target compound’s planar dihydropyridinone ring imposes fewer stereochemical constraints.
Crystallographic Considerations
The target compound’s crystal structure, if resolved via SHELX , would likely exhibit directional hydrogen bonds between acetamide NH and sulfonyl oxygens, forming extended networks. In contrast, compounds m, n, and o may display more complex hydrogen-bonding motifs due to their hydroxy and pyrimidinone groups, as predicted by graph set analysis .
Research Findings and Implications
While empirical data on the target compound’s physicochemical or biological properties are absent in the provided evidence, structural comparisons suggest:
- Lipophilicity : The tosyl group likely increases the target compound’s logP relative to m , n , and o , impacting membrane permeability.
- Synthetic Complexity : The absence of stereocenters in the target compound may simplify synthesis compared to the stereochemically complex analogues.
- Thermodynamic Stability : Strong sulfonyl-acetamide hydrogen bonds could enhance thermal stability, a factor critical for pharmaceutical formulation.
Q & A
Q. How to address heterogeneity in biological responses due to compound aggregation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
